2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one

Physicochemical profiling Drug-likeness Lipophilicity

2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one (CAS 1354026-70-2) is a chiral, trisubstituted piperidine derivative with molecular formula C19H31N3O and molecular weight 317.47 g/mol. It features a (2S)-amino-3-methylbutan-1-one moiety linked to a piperidine ring bearing a benzyl(ethyl)amino substituent at the 3-position.

Molecular Formula C19H31N3O
Molecular Weight 317.5 g/mol
Cat. No. B14782964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one
Molecular FormulaC19H31N3O
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C(C)C)N
InChIInChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)17-11-8-12-22(14-17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3
InChIKeyUXTQGLGKLAISEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one: Piperidine Scaffold Overview for Procurement & Selection


2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one (CAS 1354026-70-2) is a chiral, trisubstituted piperidine derivative with molecular formula C19H31N3O and molecular weight 317.47 g/mol [1]. It features a (2S)-amino-3-methylbutan-1-one moiety linked to a piperidine ring bearing a benzyl(ethyl)amino substituent at the 3-position . The compound is classified as a piperidine derivative—the most common heterocyclic subunit among FDA-approved drugs —and is utilized as a research intermediate in medicinal chemistry and chemical biology . Its structural features, including defined (S)-stereochemistry and a bulky N-benzyl-N-ethyl tertiary amine, differentiate it from other piperidine-based building blocks and suggest distinct pharmacological and physicochemical properties compared to close structural analogs .

Why 2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one Cannot Be Replaced by Generic Piperidine Analogs


Generic substitution among piperidine-based research intermediates is scientifically unsound due to three interdependent factors: regioisomeric positioning, steric bulk at the piperidine 3-position, and stereochemical configuration. The benzyl(ethyl)amino substituent at the 3-position of the piperidine ring imposes distinct steric and electronic constraints that are absent in 4-substituted regioisomers [1]. Published structure-activity relationship (SAR) studies on 3-substituted fentanyl analogs demonstrate that bulky substituents at the piperidine 3-position (e.g., benzyl) reduce analgesic potency by over 100-fold compared to fentanyl, while smaller substituents (e.g., methyl) enhance potency up to 8-fold [2][3]. Additionally, the (S)-configuration at the amino acid moiety is critical for enantioselective interactions with biological targets . A dimethylamino analog (CAS 1401666-92-9) lacks the benzyl group's aromaticity and lipophilicity, resulting in fundamentally different molecular recognition properties . These structural differences translate into non-interchangeable pharmacological profiles, making compound-specific procurement essential for reproducible research.

2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: XLogP, Hydrogen Bonding, and Rotatable Bonds vs. GT-2016 (Same Molecular Formula)

Despite sharing the identical molecular formula (C19H31N3O) and molecular weight (317.47 g/mol) with the histamine H3 receptor antagonist GT-2016, the target compound exhibits a markedly different computed lipophilicity profile: XLogP3-AA of 2.6 vs. 3.3 for GT-2016 [1][2]. The target compound possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) with 6 rotatable bonds, whereas GT-2016 has 1 HBD, 4 HBA, and 7 rotatable bonds [1][2]. This physicochemical divergence arises from the fundamentally different core structures: a 3-(benzyl(ethyl)amino)piperidine scaffold vs. a 4-(1H-imidazol-4-yl)piperidine scaffold .

Physicochemical profiling Drug-likeness Lipophilicity Molecular design

Regioisomeric Differentiation: 3-Position vs. 4-Position Benzyl(ethyl)amino Substitution and Its Impact on Biological Potency

The position of the benzyl(ethyl)amino substituent on the piperidine ring is a critical determinant of biological activity. Published SAR data on 3-substituted vs. 4-substituted fentanyl analogs demonstrate that 3-position substitution with bulky groups (e.g., benzyl) reduces analgesic potency by approximately 125- to 180-fold compared to fentanyl, while 4-position substitution exerts effects primarily through steric factors [1][2]. Specifically, (±)-cis-3-benzyl fentanyl exhibits a relative potency of only 0.008 (vs. fentanyl = 1.0), whereas (±)-trans-3-benzyl fentanyl shows a relative potency of 0.0055 [2]. In contrast, the 4-position regioisomer (CAS 1254927-47-3) places the identical benzyl(ethyl)amino group at the 4-position, which is the pharmacophoric position for the 4-anilidopiperidine opioid scaffold .

Regioisomerism Structure-activity relationship Opioid receptor Analgesic potency

Steric Bulk and Lipophilicity Comparison: Benzyl(ethyl)amino vs. Dimethylamino Substituent on the Piperidine 3-Position

Replacement of the benzyl(ethyl)amino group with a dimethylamino group at the piperidine 3-position (CAS 1401666-92-9) dramatically alters the steric and lipophilic profile of the molecule. The target compound's benzyl(ethyl)amino substituent contributes approximately 4–5 additional non-hydrogen atoms and introduces an aromatic phenyl ring, increasing the computed XLogP3-AA by approximately 1.2–1.5 log units compared to the dimethylamino analog (estimated XLogP3-AA ~1.1–1.4 for C12H25N3O) [1]. The molecular weight increases from 227.35 g/mol (dimethylamino analog) to 317.47 g/mol (target compound) . SAR findings from 3-alkyl fentanyl analogs confirm that increasing substituent size at the 3-position correlates with decreasing potency when the group exceeds methyl size [2].

Steric effects Lipophilicity Molecular recognition Binding pocket compatibility

Stereochemical Differentiation: (S)-Configuration at the Amino Acid Moiety and Piperidine 3-Position

The target compound (CAS 1354026-70-2) possesses defined (S)-stereochemistry at the 2-amino-3-methylbutan-1-one moiety, with the piperidine 3-position stereochemistry unspecified (mixed). A fully stereodefined diastereomer, (S)-2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one (CAS 1401667-82-0), is also commercially available from Fluorochem (Product Code F084387) . The price differential between the single (S)-isomer (CAS 1354026-70-2) and the (S,S)-diastereomer (CAS 1401667-82-0) reflects the additional synthetic complexity of controlling both chiral centers . SAR studies on fentanyl analogs demonstrate that cis/trans isomerism at the 3-position significantly impacts potency: cis-3-methyl fentanyl has a relative potency of 8 vs. trans-3-methyl fentanyl at 2 [1].

Chirality Enantioselectivity Stereochemical purity Biological target engagement

Commercial Availability and Purity Benchmarking Across Vendors

The target compound is available from multiple international vendors with consistent purity specifications. Fluorochem (UK) supplies the compound as product F084385 with SDS documentation and GHS hazard classification (H302, H315, H319, H335) . Chemenu offers the compound at 97% purity (Catalog CM499181) . MolCore supplies the compound with NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D . Leyan (China) offers both the target compound and its (S,S)-diastereomer at 98% purity . The methylene-spacer analog (CAS 1354026-79-1), which inserts a -CH2- group between the piperidine ring and the benzyl(ethyl)amino moiety, has a higher molecular weight (331.50 g/mol) and is available at 98% purity from MolCore, representing a distinct chemical entity with different conformational flexibility [1].

Procurement Vendor comparison Purity specification Supply chain

Safety and Handling Profile: GHS Classification Supporting Laboratory Risk Assessment

The target compound carries a defined GHS hazard classification per Fluorochem's safety data sheet: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with Signal Word 'Warning' and Pictogram GHS07 (Harmful/Irritant) . This safety profile contrasts with more potent piperidine-based opioids such as fentanyl (CAS 437-38-7), which requires stringent controlled substance handling protocols due to its high potency (ED50 = 0.0105 mg/kg in rats) and abuse potential [1]. The target compound's GHS classification as an irritant rather than a highly potent or controlled substance simplifies procurement logistics, storage requirements, and institutional regulatory compliance compared to fentanyl-class compounds [2].

Laboratory safety GHS classification Risk assessment Handling protocols

Procurement-Driven Application Scenarios for 2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one


Medicinal Chemistry: 3-Substituted Piperidine Scaffold for GPCR Ligand Design and SAR Exploration

The target compound serves as a versatile chiral building block for synthesizing 3-substituted piperidine analogs targeting G protein-coupled receptors (GPCRs). The benzyl(ethyl)amino group at the 3-position provides a bulky, lipophilic pharmacophoric element distinct from the 4-anilidopiperidine scaffold of fentanyl-class opioids. Based on SAR data showing that 3-benzyl substitution in fentanyl analogs reduces opioid potency by >99% [1], this compound is suitable for designing ligands that minimize μ-opioid receptor engagement while exploring other GPCR targets. The (S)-configuration at the amino acid moiety provides a defined stereochemical starting point for diastereoselective synthesis .

Chemical Biology: Tool Compound for Investigating Piperidine Substitution Position Effects on Target Engagement

The target compound, in combination with its 4-position regioisomer (CAS 1254927-47-3) and the methylene-spacer analog (CAS 1354026-79-1), forms a matched molecular trio for systematically probing how the position and connectivity of the benzyl(ethyl)amino group affects biological target engagement. The computed XLogP3-AA difference (2.6 for the target vs. 2.8 for the methylene-spacer analog) [2][3] and the distinct hydrogen bonding profiles provide a controlled dataset for computational modeling and pharmacophore mapping studies.

Process Chemistry: Chiral Intermediate for Asymmetric Synthesis with Defined Stereochemical Purity

With commercial availability at ≥97% purity from multiple vendors and in both single (S)-isomer and (S,S)-diastereomer forms , the target compound functions as a chiral intermediate for asymmetric synthesis programs. The availability of both stereochemical variants (CAS 1354026-70-2 and CAS 1401667-82-0) enables process chemists to select the appropriate starting material based on whether stereochemical control at the piperidine 3-position is required. The GHS irritant classification (vs. controlled substance status) facilitates larger-scale procurement without DEA licensing requirements .

Neuroscience Research: Non-Opioid Piperidine Scaffold for CNS Target Screening

The target compound's structural features—a 3-substituted piperidine with a benzyl(ethyl)amino group—place it within the chemical space of CNS-active piperidine derivatives while the absence of the N-phenylpropanamide moiety distinguishes it from fentanyl-class opioids [4]. This structural distinction, combined with class-level SAR evidence that 3-benzyl substitution abolishes opioid analgesic potency [1], positions the compound as a scaffold for CNS target screening programs seeking to avoid opioid receptor cross-reactivity. The compound's non-controlled status further facilitates its use in academic neuroscience laboratories.

Quote Request

Request a Quote for 2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.